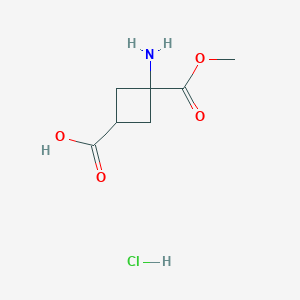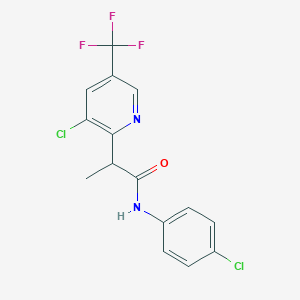
N-(4-Chlorophenyl)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes that include reactions such as Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for certain herbicides, demonstrates the complexity and efficiency of synthesizing chloro- and trifluoromethyl-substituted pyridines through a series of reactions with a notable yield based on initial substrates like nicotinamide (Zuo Hang-dong, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-Chlorophenyl)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanamide can be elucidated using techniques such as single-crystal X-ray diffraction. This method provides detailed information on the crystallographic arrangement, allowing for a deep understanding of molecular conformation and intermolecular interactions, which are crucial for assessing the compound's chemical behavior and reactivity (Xue Si, 2009).
Chemical Reactions and Properties
The chemical properties of such compounds often involve their reactivity towards various reagents, the stability under different conditions, and their potential to undergo specific chemical transformations. The synthesis pathways highlight the compound's ability to participate in complex reactions, indicative of its versatile chemical nature. Notably, derivatives of similar molecular frameworks exhibit significant antifungal activity, suggesting the presence of bioactive functional groups that interact selectively with biological targets (Xue Si, 2009).
Physical Properties Analysis
The physical properties, such as solubility in various solvents, melting points, and crystal structure, are fundamental for understanding the compound's behavior in different environments. These properties are essential for applications in material science and chemical synthesis. For example, the solubility of related compounds in various solvents at different temperatures provides insight into the compound's potential for formulation and application in diverse chemical processes (F. Shakeel, M. A. Bhat, N. Haq, 2014).
Chemical Properties Analysis
Analyzing the chemical properties involves studying the compound's reactivity, stability, and interactions with other molecules. This analysis can reveal potential applications in synthesis, catalysis, or as a functional material. The study of compounds with similar structures has shown a range of activities, including antifungal and herbicidal properties, indicating the chemical functionality and potential utility of these compounds in various domains (Xue Si, 2009).
Scientific Research Applications
Nonlinear Optical Material Research
- N-(2-chlorophenyl)-(1-propanamide), a related compound, has been investigated for its potential in organic electro-optic and nonlinear optical materials. This research involves synthesizing the compound and characterizing its crystals through various techniques like UV-Vis, IR, NMR, and powder XRD. The second harmonic generation (SHG) signal of these crystals was measured, indicating their potential for nonlinear optical applications (Prabhu et al., 2000), (Prabhu et al., 2001).
Crystal Structure and Properties Analysis
- Studies have focused on the structural, dielectric, and optical properties of similar compounds like N-(2 chlorophenyl)-(1-propanamide). These investigations provide insights into the crystal's system, its vibrational characteristics, optical transmission, bandgap determination, and laser damage threshold, which are crucial for understanding the material's potential uses in various fields (Srinivasan et al., 2006).
Antifungal Activity Research
- Research into N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, another related compound, shows its antifungal properties. This highlights the compound's potential use in developing new antifungal agents or treatments (Xue Si, 2009).
Alzheimer’s Disease Treatment Research
- A series of N-substituted derivatives of related compounds has been synthesized to evaluate new drug candidates for Alzheimer’s disease. These studies focus on enzyme inhibition activity against acetyl cholinesterase, a key target in Alzheimer's disease treatment (Rehman et al., 2018).
Inflammation Inhibition Research
- N-pyridinyl(methyl)indolylpropanamides, similar to the target compound, have been synthesized and evaluated for their potential as topical inflammation inhibitors. This research provides insights into the pharmacomodulation of these compounds and their effectiveness in reducing inflammation, which could have implications for treating various inflammatory conditions (Dassonville et al., 2004), (Dassonville et al., 2008).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N2O/c1-8(14(23)22-11-4-2-10(16)3-5-11)13-12(17)6-9(7-21-13)15(18,19)20/h2-8H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHSNQDGAVFNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)
![3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488584.png)
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)
![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)
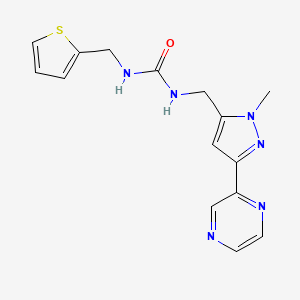
![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)

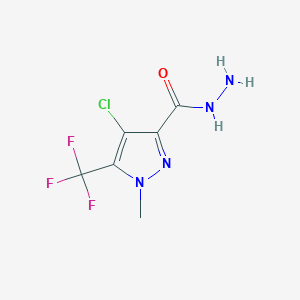
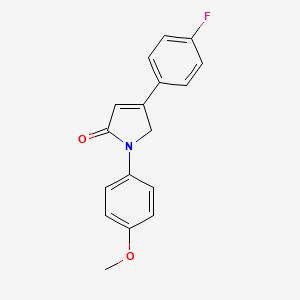

![Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2488599.png)
